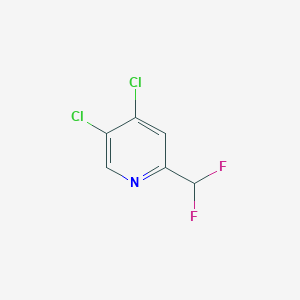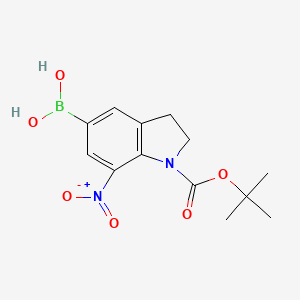
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl (Boc) protecting group, and a nitroindoline moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Boc Protection: The protection of the indoline nitrogen with a tert-butoxycarbonyl group.
Boronic Acid Formation:
Each step requires specific reaction conditions, such as the use of nitrating agents for nitration, Boc anhydride for Boc protection, and boron reagents like boronic acid or boronate esters for boronic acid formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Substitution reactions involving the boronic acid group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides.
Substitution: Reagents like halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while reduction of the nitro group can produce amines.
Wissenschaftliche Forschungsanwendungen
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-indole-2-boronic acid: Similar structure with an indole moiety instead of indoline.
N-Boc-pyrrole-2-boronic acid: Contains a pyrrole ring instead of indoline.
N-Boc-pyrrolidine-2-boronic acid: Features a pyrrolidine ring.
Uniqueness
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the indoline ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C13H17BN2O6 |
|---|---|
Molekulargewicht |
308.10 g/mol |
IUPAC-Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-7-nitro-2,3-dihydroindol-5-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O6/c1-13(2,3)22-12(17)15-5-4-8-6-9(14(18)19)7-10(11(8)15)16(20)21/h6-7,18-19H,4-5H2,1-3H3 |
InChI-Schlüssel |
KURUXOKZCBMESO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C(=C1)[N+](=O)[O-])N(CC2)C(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


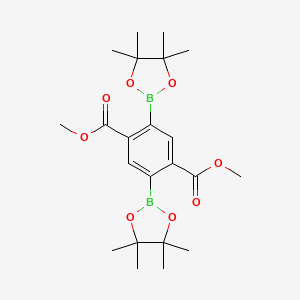



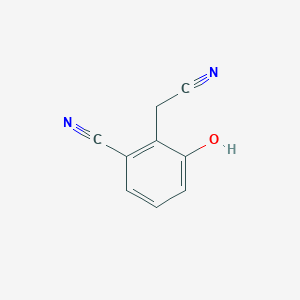
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
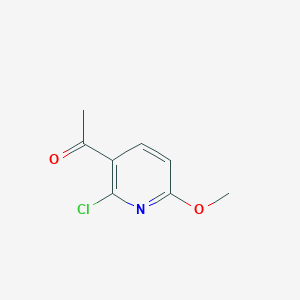

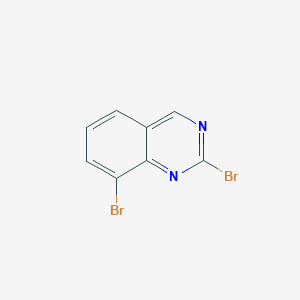
![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
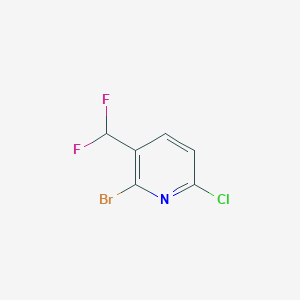
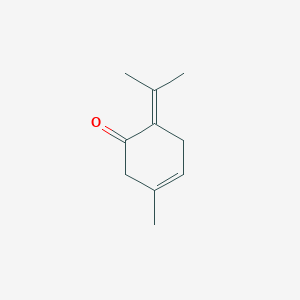
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
